molecular formula C13H18ClNO2 B195610 Hydroxy Bupropion CAS No. 357399-43-0

Hydroxy Bupropion

Cat. No. B195610
CAS RN: 357399-43-0
M. Wt: 255.74 g/mol
InChI Key: RCOBKSKAZMVBHT-UHFFFAOYSA-N
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Future Directions

There are notable gaps in the literature, including less information on treatment naive and first presentation depression, particularly when one considers the ever-reducing rates of response in more refractory illness . There are some data to support bupropion targeting specific symptoms, but insufficient information to reliably inform such prescribing, and it remains uncertain whether bupropion pharmacodynamically truly augments other drugs .

Biochemical Analysis

Biochemical Properties

Hydroxy Bupropion interacts with various enzymes and proteins in the body. It is similar in its potency as a norepinephrine reuptake inhibitor, but is substantially weaker as a dopamine reuptake inhibitor . Like bupropion, this compound is also a non-competitive antagonist of nACh receptors, such as α4β2 and α3β4, but is even more potent in comparison .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the reuptake of norepinephrine and dopamine, thereby prolonging their duration of action within the neuronal synapse .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It weakly inhibits the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, unbound concentration ratios of this compound decrease over time, providing evidence regarding the operation of carrier-mediated transport and/or within-brain metabolism of bupropion .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, bupropion has been shown to attenuate nicotine-induced unconditioned behaviors, to share or enhance discriminative stimulus properties of nicotine and to have a complex effect on nicotine self-administration .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is formed from bupropion by the liver enzyme CYP2B6 during first-pass metabolism . In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 .

Transport and Distribution

This compound is extensively and rapidly absorbed in the gastrointestinal tract but experiences extensive first-pass metabolism rendering its systemic bioavailability limited . Its distribution half-life is between 3–4 hours and exhibits moderate human plasma protein binding (between 82 and 88%) with the parent compound and this compound displaying the highest affinity .

properties

IUPAC Name

2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOBKSKAZMVBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431622
Record name 2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

357399-43-0
Record name 2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-tiimethyl-2-morpholinol hydrochloride may be converted back to its free base by the following process. A 3.0 g sample of (+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol hydrochloride was dissolved in water (100 mL) and diethyl ether was added (200 mL). The mixture was chilled in an ice bath and the pH was adjusted to>10 with 1.0N aqueous sodium hydroxide. After stirring for 30 min., the phases were separated and the aqueous phase was extracted with diethyl ether. The combined diethyl ether extracts were dried (Na2SO4) and concentrated in vacuo to give 2.6 g of (+/−)-(2R*, 3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol as a white solid. This was used without further purification for the chiral chromatography described below.
[Compound]
Name
(+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-tiimethyl-2-morpholinol hydrochloride
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(+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol hydrochloride
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Reaction Step Two
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100 mL
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Synthesis routes and methods II

Procedure details

To a solution of 3′-chloro-2-bromo-propiophenone (61.2 g, 247 mmol) in acetonitrile (752 mL) was added 2-amino-2-methyl-1-propanol (56.5 g, 630 mmol). The reaction mixture was allowed to reflux for 8 hours, then slowly cooled to room temperature. The solution was concentrated in vacuo to provide a yellow solid. The crude material was dissolved in 600 mL of ethyl acetate and washed with water (300 mL×2). The ethyl acetate layer was dried (MgSO4), filtered, and concentrated in vacuo to give the product in 90% yield. 1H NMR (CDCl3) δ0.82 (d, J=6.6 Hz, 3H), 1.07 (s, 3H), 1.39 (s, 3H), 3.19 (q, J=6.5 Hz, 1H), 3.42 (d, J=11.2 Hz, 1H), 3.83 (d, J=11.2 Hz, 2H), 7.2-7.65 (m, 4H).
Quantity
61.2 g
Type
reactant
Reaction Step One
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
752 mL
Type
solvent
Reaction Step One
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Name
crude material
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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